2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC18628157
Molecular Formula: C9H7F4NO2
Molecular Weight: 237.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F4NO2 |
|---|---|
| Molecular Weight | 237.15 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C9H7F4NO2/c1-16-7-3-2-5(4-6(7)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
| Standard InChI Key | SSPJBJNXEPAUKI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound 2,2,2-trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide (proposed molecular formula: C₁₀H₈F₄NO₂) features a trifluoroacetamide group bonded to a substituted phenyl ring. Critical substituents include:
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3-fluoro group: Enhances electron-withdrawing effects and influences aromatic reactivity.
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4-methoxy group: Introduces electron-donating characteristics, creating electronic asymmetry.
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Trifluoroacetyl moiety: Imparts high metabolic stability and lipophilicity .
While no direct experimental data exists for this exact compound, structural analogs such as 2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide (CID 163198063, C₉H₆F₄INO₂) provide insights. The iodine substituent in this analog increases molecular polarizability and halogen-bonding potential .
Table 1: Comparative Structural Properties of Related Acetamides
*Estimated via computational modeling using PubChem’s XLogP3 algorithm .
Synthetic Pathways and Reactivity
Synthesis of Fluoro-Acetamide Derivatives
The preparation of analogous compounds typically involves:
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Friedel-Crafts Acylation: Reacting 3-fluoro-4-methoxyaniline with trifluoroacetic anhydride in dichloromethane under catalytic acid conditions .
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Halogen Exchange: Substituting iodine in CID 163198063 via Ullmann-type coupling could yield the target compound, though this remains theoretical .
Key challenges include managing the ortho-fluoro group’s steric hindrance and preventing demethylation of the methoxy substituent under acidic conditions .
Physicochemical and Electronic Properties
Solubility and Partitioning
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LogP: Estimated at 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bonding: The acetamide’s NH group (donor) and methoxy oxygen (acceptor) enable intermolecular interactions critical for crystal packing .
Spectroscopic Signatures
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¹⁹F NMR: Expected resonances at δ -75 ppm (CF₃) and -110 ppm (aryl-F) .
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IR: Strong C=O stretch near 1680 cm⁻¹ and N-H bend at 1540 cm⁻¹ .
Biological and Industrial Applications
Material Science Applications
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